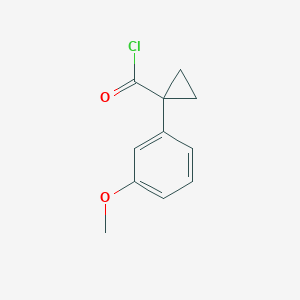

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Description

Chemical Identification and Nomenclature

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride represents a complex organic molecule with well-defined chemical identity parameters that establish its unique position within organic chemistry. The compound is officially registered under Chemical Abstracts Service number 63201-08-1, providing unambiguous identification within chemical databases and regulatory frameworks. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the molecule as 1-(3-methoxyphenyl)cyclopropane-1-carbonyl chloride, which precisely describes the structural arrangement of functional groups and their connectivity patterns.

The molecular formula C₁₁H₁₁ClO₂ indicates the compound contains eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, and two oxygen atoms, resulting in a molecular weight of 210.66 grams per mole. The MDL number MFCD18907433 provides additional database identification, facilitating access to comprehensive chemical information across various scientific platforms. The compound's SMILES notation O=C(Cl)C1(C2=CC=CC(OC)=C2)CC1 offers a linear representation of the molecular structure, enabling computational analysis and database searching.

Alternative nomenclature includes systematic names such as cyclopropanecarbonyl chloride, 1-(3-methoxyphenyl)-, which emphasizes the acyl chloride functional group as the primary reactive center. The compound may also be referenced as 3-methoxyphenylcyclopropanecarbonyl chloride in certain literature contexts, though the standard nomenclature remains the preferred designation for scientific communication.

Historical Context and Development

The development of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride emerged from broader advances in cyclopropanecarboxylic acid chemistry and acyl chloride synthesis methodologies. Historical research into cyclopropanecarbonyl chloride derivatives traces back to fundamental studies on three-membered ring systems and their unique reactivity patterns. Early investigations focused on developing efficient synthetic routes for cyclopropanecarboxylic acid derivatives, which subsequently enabled access to more complex substituted variants including aromatic-substituted analogs.

The synthesis of cyclopropanecarbonyl chlorides typically involves the reaction of corresponding cyclopropanecarboxylic acids with chlorinating agents such as thionyl chloride, a methodology that has been refined over decades of synthetic organic chemistry research. These foundational processes established the groundwork for preparing more elaborate derivatives, including those incorporating aromatic substituents with specific electronic properties. The development of efficient chlorination protocols enabled researchers to access diverse cyclopropanecarbonyl chloride derivatives with varying substitution patterns.

Research into pharmaceutical intermediates has driven much of the recent interest in substituted cyclopropanecarbonyl chlorides, as these compounds serve as key building blocks for bioactive molecules. The specific development of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride reflects the pharmaceutical industry's need for specialized synthetic intermediates capable of introducing both cyclopropane rigidity and aromatic functionality into target molecules. This compound represents an evolution in synthetic methodology, combining established cyclopropane chemistry with strategic aromatic substitution to create versatile synthetic building blocks.

Structural Significance in Organic Chemistry

The structural architecture of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride embodies several significant aspects of modern organic chemistry, particularly regarding ring strain effects and electronic substituent influences. The cyclopropane ring system introduces substantial angle strain due to the enforced 60-degree bond angles, significantly deviating from the preferred tetrahedral geometry of sp³ carbon atoms. This strain energy contributes approximately 27.5 kilocalories per mole to the overall molecular energy, making the cyclopropane ring a highly reactive structural motif that can participate in ring-opening reactions under appropriate conditions.

The meta-methoxy substitution pattern on the aromatic ring provides specific electronic effects that influence both the reactivity and stability of the molecule. The methoxy group acts as an electron-donating substituent through resonance effects, increasing electron density in the aromatic system while maintaining the electron-withdrawing character necessary for synthetic versatility. The meta positioning ensures that electronic effects are transmitted to the cyclopropane attachment point through the aromatic framework without creating excessive electron density that might interfere with desired synthetic transformations.

| Structural Feature | Electronic Effect | Reactivity Implication |

|---|---|---|

| Cyclopropane Ring | High ring strain | Enhanced electrophilicity |

| Acyl Chloride Group | Strong electron withdrawal | Reactive toward nucleophiles |

| Meta-methoxy Substitution | Moderate electron donation | Balanced aromatic reactivity |

| Quaternary Carbon Center | Steric hindrance | Controlled reaction selectivity |

The acyl chloride functionality represents the most reactive center within the molecule, exhibiting high electrophilicity due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group. This reactivity enables facile nucleophilic substitution reactions, making the compound valuable for synthetic applications requiring efficient carbon-nitrogen or carbon-oxygen bond formation. The combination of structural rigidity from the cyclopropane ring and reactive functionality from the acyl chloride creates a unique synthetic building block with predictable reactivity patterns.

Research Significance and Applications Overview

Contemporary research involving 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride focuses primarily on its utility as a pharmaceutical intermediate and its role in developing novel synthetic methodologies. The compound serves as a crucial building block in the synthesis of complex pharmaceutical targets, where the cyclopropane ring provides metabolic stability and the aromatic methoxy group offers opportunities for further functionalization. Research investigations have demonstrated the compound's effectiveness in preparing bioactive molecules through strategic coupling reactions with various nucleophilic partners.

Synthetic methodology development represents another significant research area, where 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride serves as a model substrate for studying reaction mechanisms and developing new synthetic transformations. The compound's well-defined structure and predictable reactivity make it an ideal candidate for mechanistic studies involving acyl chloride chemistry and cyclopropane-containing molecules. Recent research has explored its use in Friedel-Crafts acylation reactions, where the compound acts as an acylating agent for aromatic substrates, enabling the construction of complex molecular architectures.

| Research Application | Methodology | Synthetic Outcome |

|---|---|---|

| Pharmaceutical Synthesis | Nucleophilic substitution | Amide and ester derivatives |

| Mechanistic Studies | Kinetic analysis | Reaction pathway elucidation |

| Friedel-Crafts Acylation | Lewis acid catalysis | Aromatic ketone products |

| Material Science | Polymerization initiators | Specialized polymer materials |

The compound's research significance extends to material science applications, where its reactive acyl chloride group enables incorporation into polymer systems through reaction with amino or hydroxyl-functional monomers. This application leverages the compound's ability to form strong covalent bonds while introducing rigid cyclopropane units into polymer backbones, potentially enhancing mechanical properties and thermal stability. Current research explores the compound's potential in developing specialized materials with unique property profiles derived from the combination of aromatic character and cyclopropane rigidity.

Advanced synthetic applications include the compound's use in developing novel pharmaceutical scaffolds where the cyclopropane ring provides conformational restriction and the methoxy group offers sites for further chemical modification. Research findings indicate that molecules incorporating this structural framework exhibit enhanced binding affinity for certain biological targets, making the compound valuable for medicinal chemistry applications. The systematic study of structure-activity relationships has revealed the importance of the meta-methoxy substitution pattern in achieving optimal biological activity profiles.

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFGHSPUPNEHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of 3-Methoxystyrene or Related Precursors

A common approach involves the cyclopropanation of 3-methoxystyrene derivatives using reagents such as dihalocarbenes or Simmons–Smith reagents. This step forms the cyclopropyl ring directly on the aromatic system.

- The reaction can be catalyzed by transition metals or proceed via carbene intermediates.

- Regio- and stereoselectivity are influenced by the substituents on the aromatic ring, with methoxy groups directing the reaction outcome.

Halogenation and Ring Closure via Lactone Intermediates

An alternative industrially scalable method involves starting from α-acetyl-γ-butyrolactone, which undergoes chlorination and ring-opening reactions to form cyclopropanecarbonyl intermediates. Although this method is described for chloro-substituted cyclopropanes, analogous strategies can be adapted for 3-methoxyphenyl derivatives by modifying the aromatic substituent on the starting materials.

- Sulfuryl chloride is used for chlorination in a solvent-free system.

- Ring cleavage and cyclization steps follow, often in acidic media.

- This multi-step process benefits from high yields and environmental advantages due to reduced solvent use and simplified purification.

Conversion of Cyclopropanecarboxylic Acid to Acyl Chloride

Once the cyclopropanecarboxylic acid bearing the 3-methoxyphenyl substituent is obtained, it is converted into the corresponding acyl chloride by reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

- The reaction proceeds under mild heating with removal of byproduct gases (SO₂ and HCl).

- The acyl chloride is typically isolated by distillation or crystallization under anhydrous conditions to prevent hydrolysis.

- This step is critical to activate the acid for further synthetic applications, such as amide or ester formation.

Research Findings on Regioselectivity and Substituent Effects

Studies on cyclopropane derivatives with aromatic substituents, including methoxy groups, have shown:

- Methoxy substituents at the meta position (3-position) influence electronic distribution, affecting cyclopropanation regioselectivity.

- Ipso-type benzannulation reactions using 2,2-dichlorocyclopropylmethanols have been developed to access uniquely substituted α-arylnaphthalenes, demonstrating the synthetic versatility of cyclopropane intermediates bearing methoxyphenyl groups.

- The presence of electron-donating methoxy groups facilitates certain electrophilic substitutions and stabilizes intermediates during ring closure.

Comparative Analysis of Preparation Methods

Summary and Recommendations

- The preparation of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride generally involves synthesis of the corresponding cyclopropanecarboxylic acid followed by chlorination.

- Industrially viable methods utilize chlorination of lactone intermediates with sulfuryl chloride, followed by ring-opening and cyclization steps.

- The methoxy substituent at the 3-position influences reaction pathways and regioselectivity, which should be considered in reaction design.

- Use of thionyl chloride or oxalyl chloride is standard for converting acids to acyl chlorides, with careful moisture exclusion.

- Optimization of reaction conditions (temperature, solvent, reagent equivalents) is essential for maximizing yield and purity.

This detailed synthesis framework, supported by patent literature and peer-reviewed studies, provides a comprehensive guide for the preparation of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride with industrial and laboratory applicability.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form amides.

Hydrolysis: The compound can be hydrolyzed to form 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, aniline, and pyridine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is primarily studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of cyclopropanecarbonyl compounds exhibit anticancer properties, making them candidates for cancer treatment.

Anticancer Activity

A study demonstrated that 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride showed selective toxicity against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| C6 (Rat brain glioma) | 10 |

| A549 (Human lung adenocarcinoma) | 8 |

| MCF-7 (Human breast adenocarcinoma) | 12 |

| HT-29 (Human colorectal adenocarcinoma) | 15 |

These results indicate the compound's potential as an anticancer agent, particularly against lung and brain cancers.

Antimicrobial Properties

Broad-Spectrum Activity

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action includes enzyme inhibition and oxidative stress induction, which are critical in combating microbial infections.

Material Science

Development of Novel Materials

The unique structural properties of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride allow it to be utilized in the development of new materials with specific electronic or optical properties. Its application in synthesizing polymers and composites is an area of ongoing research.

Anticancer Study

A notable study evaluated the effectiveness of various benzothiazole derivatives, including 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, in xenograft models. The results indicated a tumor volume reduction of up to 70% compared to control groups, highlighting its potential in cancer therapies.

Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated comparable efficacy against resistant bacterial strains. This research underscores its potential role as an alternative antimicrobial agent in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride can be compared with other acyl chlorides, such as:

Benzoyl Chloride: Similar in reactivity but lacks the cyclopropane ring and methoxy group.

Cyclopropanecarbonyl Chloride: Lacks the methoxy-substituted phenyl ring.

Methoxybenzoyl Chloride: Lacks the cyclopropane ring.

The uniqueness of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride lies in its combination of a cyclopropane ring, a methoxy-substituted phenyl ring, and a carbonyl chloride group, which imparts distinct reactivity and applications .

Biological Activity

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride features a cyclopropane ring substituted with a methoxyphenyl group and a carbonyl chloride functional group. Its molecular formula is C10H11ClO2, and it can be represented structurally as follows:

The biological activity of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is primarily attributed to its ability to interact with various biological targets. The carbonyl chloride moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. This reactivity is crucial for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopropanecarbonyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| B | MCF-7 (breast cancer) | 10 | Inhibition of estrogen receptor signaling |

| C | A549 (lung cancer) | 12 | Disruption of cell cycle progression |

Anti-inflammatory Effects

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The exact pathways through which this compound exerts its effects are still under investigation.

Case Studies

Several case studies have explored the biological implications of cyclopropanecarbonyl derivatives:

- Study on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that derivatives of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride could effectively reduce cell viability, correlating with increased levels of apoptosis markers.

- Inflammation Model : In animal models of inflammation, administration of similar compounds resulted in reduced edema and lower levels of inflammatory markers, supporting their potential therapeutic use in conditions like arthritis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride, and how can its structure be confirmed?

- Methodology : Begin with cyclopropanecarbonyl chloride as a precursor (CAS 73492-25-8) , and introduce the 3-methoxyphenyl substituent via Friedel-Crafts acylation or nucleophilic substitution. Key steps include anhydrous conditions and catalysts like AlCl₃.

- Structural Confirmation : Use ¹H/¹³C NMR to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and carbonyl chloride resonance (δ ~170–180 ppm in ¹³C). IR spectroscopy confirms the C=O stretch (~1800 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion validation .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles), a fume hood, and inert atmosphere due to its reactivity as an acyl chloride .

- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) for medical reference .

Q. Which spectroscopic techniques are most effective for characterizing cyclopropane derivatives?

- Primary Methods :

- NMR : Assign cyclopropane ring protons and substituent coupling patterns.

- IR : Identify carbonyl chloride and methoxy groups.

- Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives of this compound?

- Experimental Design : Screen catalysts (e.g., Lewis acids, organocatalysts) and solvents (e.g., dichloromethane, THF) under varying temperatures (0°C to reflux). Monitor progress via TLC or HPLC.

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Approach :

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software).

Impurity Analysis : Perform HPLC-MS to detect byproducts or stereoisomers.

Variable Temperature NMR : Assess dynamic effects (e.g., ring strain in cyclopropane) causing signal splitting .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Acidic/Base Hydrolysis : Monitor via HPLC for hydrolysis products (e.g., 3-(3-methoxyphenyl)propanoic acid derivatives) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.

Q. How can this compound serve as a scaffold for bioactive molecule design?

- Applications :

- Drug Discovery : Modify the cyclopropane ring to enhance metabolic stability or target binding (e.g., via amidation or coupling with amines).

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) and test against biological targets .

Data Contradiction Analysis

Q. Discrepancies in reported reactivity: Why does this compound show unexpected stability in nucleophilic environments?

- Hypothesis Testing :

- Steric Effects : The 3-methoxyphenyl group may hinder nucleophilic attack on the carbonyl.

- Electronic Effects : Use DFT calculations to map electron density distribution on the carbonyl carbon. Validate via kinetic studies with competing nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.